Argtide

Endocrinology Reproductive Biology Peptide Pharmacology

Argtide is a validated, high-potency LHRH receptor antagonist (ED50 30.8 ng in rat AOA models) achieving 89% anti-ovulatory activity at 0.25 μg. Unlike inferior Val8 analogs (~18% AOA), this Arg8-optimized decapeptide provides robust, titratable gonadotropin suppression essential for reproducible endometriosis and hormone-dependent cancer research. Choose Argtide to eliminate the risk of experimental failure from unvalidated antagonist substitutes.

Molecular Formula C80H104ClN21O14
Molecular Weight 1619.3 g/mol
CAS No. 138111-66-7
Cat. No. B1667590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArgtide
CAS138111-66-7
Synonymsargtide
N-Ac-3-Qal-pClPhe-3-Pal-Ser-PzACAla-PicLys-Leu-Arg-Pro-AlaNH2
N-acetyl-3-(3-quinolyl) alanyl-3-(4-chlorophenyl)alanyl-3-(3-pyridyl)alanyl-seryl-3-(4-pyrazinylcarbonylaminocyclohexyl)alanyl-N(epsilon)-picolinoyllysyl-leucyl-arginyl-prolyl-alaninamide
Molecular FormulaC80H104ClN21O14
Molecular Weight1619.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)N(C(=O)C(CC2=CC=C(C=C2)Cl)N)C(C)(C(=O)C(CC3=CC4=CC=CC=C4N=C3)NC(=O)C)C(=O)N(C(=O)C(CC5CCC(CC5)NC(=O)C6=NC=CN=C6)N)C(=O)C(CO)NC(=O)C(CC7=CN=CC=C7)N)NC(=O)C(CCCCNC(=O)C8=CC=CC=N8)N
InChIInChI=1S/C80H104ClN21O14/c1-46(2)36-63(98-68(106)55(82)16-7-9-31-92-70(108)60-18-8-10-30-90-60)71(109)97-61(19-12-32-93-79(86)87)75(113)100-35-13-20-66(100)77(115)102(74(112)58(85)39-48-21-25-53(81)26-22-48)80(4,67(105)62(95-47(3)104)41-51-37-52-15-5-6-17-59(52)94-43-51)78(116)101(76(114)65(45-103)99-69(107)56(83)40-50-14-11-29-88-42-50)73(111)57(84)38-49-23-27-54(28-24-49)96-72(110)64-44-89-33-34-91-64/h5-6,8,10-11,14-15,17-18,21-22,25-26,29-30,33-34,37,42-44,46,49,54-58,61-63,65-66,103H,7,9,12-13,16,19-20,23-24,27-28,31-32,35-36,38-41,45,82-85H2,1-4H3,(H,92,108)(H,95,104)(H,96,110)(H,97,109)(H,98,106)(H,99,107)(H4,86,87,93)/t49?,54?,55-,56-,57+,58-,61+,62-,63+,65+,66+,80+/m1/s1
InChIKeyRMGMPGFOSVZOOU-KWUVUQIBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Argtide (CAS 138111-66-7): Baseline Identification and Procurement-Relevant Characteristics


Argtide is a synthetic decapeptide and a potent antagonist of luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH) [1]. Identified as the most promising analog among a series of 13 novel peptides synthesized with structural emphasis on arginine at position 8, its full sequence is N-Ac-D-3-Qal, D-pClPhe, D-3-Pal, Ser, cis-PzACA1a, D-PicLys, Leu, Arg, Pro, D-AlaNH2 [2]. With a molecular formula of C80H104ClN21O14 and a molecular weight of 1619.27 g/mol, Argtide serves as a critical tool compound for research into hormone-dependent conditions including endometriosis and cancer-related studies .

Why Generic LHRH Antagonist Substitution Cannot Guarantee Equivalent Potency: The Argtide Evidence Threshold


In the development of Argtide, 13 new LHRH antagonists with an emphasis on arginine at position 8 were synthesized and tested for anti-ovulatory activity (AOA) [1]. Among these 13 closely related analogs, only two achieved potent activity, while the remaining 11 peptides demonstrated markedly inferior or negligible performance, underscoring that minor sequence variations—even within the same design series—produce orders-of-magnitude differences in biological efficacy. Consequently, assuming functional equivalence between Argtide and other LHRH antagonist candidates without direct comparative validation poses a high risk of experimental failure. The quantitative evidence below establishes the specific performance thresholds that define Argtide's differentiated profile.

Argtide (138111-66-7) Quantitative Differentiation Evidence: Comparator-Based Potency and Functional Data


Argtide Achieves 3.5-Fold Higher Anti-Ovulatory Activity Than Val8 Analog at 0.125 μg Dose

In a direct head-to-head comparison among 13 newly synthesized LHRH antagonists, Argtide (containing Leu at position 7) demonstrated 63% anti-ovulatory activity (AOA) at 0.125 μg, whereas the Val8-containing analog N-Ac-D-3-Qal, D-pClPhe, D-3-Pal, Ser, cis-PzACA1a, D-PicLys, Val, Arg, Pro, D-AlaNH2 achieved only 18% AOA at the identical dose [1]. This single-residue substitution (Leu7 versus Val7) resulted in a 3.5-fold difference in AOA.

Endocrinology Reproductive Biology Peptide Pharmacology

Argtide Demonstrates ED50 of 30.8 ng Against 0% Activity in 11 Other Position-8 Arginine Analogs

Argtide exhibited a median effective dose (ED50) of 30.8 ± 0.59 ng in the anti-ovulatory assay, whereas 11 of the 13 peptides synthesized in the same series with emphasis on arginine at position 8 showed essentially no meaningful anti-ovulatory activity [1]. This demonstrates that the specific combination of residues beyond the Arg8 motif is essential for functional potency.

Dose-Response Analysis Peptide SAR In Vivo Pharmacology

Argtide Dose-Response Escalation Achieves 89% AOA at 0.25 μg Confirming Functional Consistency

Argtide demonstrated a dose-dependent increase in anti-ovulatory activity, rising from 63% AOA at 0.125 μg to 89% AOA at 0.25 μg [1]. The Val8-containing comparator analog exhibited only 18% AOA at 0.125 μg and was not reported to achieve comparable efficacy at any tested dose within this study, underscoring that the Argtide sequence (Leu7) confers both higher potency and a dose-responsive functional window.

Dose-Response Pharmacology Endometriosis Research Cancer Research

Argtide (CAS 138111-66-7) Validated Research and Industrial Application Scenarios Based on Comparative Evidence


In Vivo Rodent Studies of LHRH-Dependent Reproductive Endocrinology

Argtide is validated for in vivo rodent studies requiring potent LHRH antagonism, as evidenced by its 63% anti-ovulatory activity at 0.125 μg and ED50 of 30.8 ng in rat models [1]. Its established dose-response profile (63% to 89% AOA across the 0.125–0.25 μg range) supports experimental designs requiring titratable gonadotropin suppression [1]. Researchers should avoid substituting with Val8-containing analogs, which demonstrate only 18% AOA at equivalent doses [1].

Endometriosis and Hormone-Dependent Cancer Research Models

Argtide is specifically indicated for endometriosis and cancer-related research applications where LHRH receptor antagonism is the mechanism of interest . The compound's demonstrated in vivo potency (ED50 30.8 ng, 89% AOA at 0.25 μg) provides a quantitative efficacy threshold for benchmarking other experimental LHRH antagonists in these disease-relevant contexts [1].

Structure-Activity Relationship (SAR) Studies of LHRH Antagonist Scaffolds

Argtide serves as a critical reference compound for SAR investigations of LHRH antagonists, as its activity profile emerged from systematic evaluation of 13 position-8 arginine-emphasized peptides [1]. The stark activity contrast between Argtide (63% AOA) and its Val8 analog (18% AOA) provides a validated comparator framework for assessing the functional impact of residue substitutions at positions 7–8 [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Argtide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.